tert-butyl N-[2-(2-cyanoanilino)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(2-cyanoanilino)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate protecting group attached to an aniline derivative This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-cyanoanilino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-cyanoanilino)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate. The reaction conditions often include room temperature and anhydrous solvents to prevent hydrolysis of the carbamate group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for maintaining the integrity of the carbamate group .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The cyano group in tert-butyl N-[2-(2-cyanoanilino)ethyl]carbamate can undergo nucleophilic substitution reactions, where nucleophiles replace the cyano group.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Substitution: Formation of substituted aniline derivatives.
Reduction: Conversion to primary amines.
Hydrolysis: Release of carbon dioxide and formation of free amines.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-(2-cyanoanilino)ethyl]carbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions to occur on other functional groups without affecting the protected amine .
Biology: In biological research, this compound can be used to modify peptides and proteins, protecting amine groups during enzymatic reactions or other biochemical processes .
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-cyanoanilino)ethyl]carbamate primarily involves the cleavage of the carbamate group under specific conditions to release the free amine. This process can be catalyzed by acids or enzymes that target the carbamate bond. The released amine can then participate in further chemical or biological reactions .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a general protecting group for amines.
tert-Butyl N-(2-cyanoethyl)carbamate: Similar structure but with a different substitution pattern on the aniline ring.
Uniqueness: tert-Butyl N-[2-(2-cyanoanilino)ethyl]carbamate is unique due to the presence of both the cyano and carbamate groups, which provide distinct reactivity patterns. The cyano group offers additional sites for chemical modification, while the carbamate group serves as a stable protecting group that can be selectively removed.
Properties
IUPAC Name |
tert-butyl N-[2-(2-cyanoanilino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)19-13(18)17-9-8-16-12-7-5-4-6-11(12)10-15/h4-7,16H,8-9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHELJYZNDHYJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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